molecular formula C31H52N4O7S B12374531 Tubulysin A intermediate-1

Tubulysin A intermediate-1

Cat. No.: B12374531
M. Wt: 624.8 g/mol
InChI Key: OMVIMYIBTSIOPG-MVRIJGFHSA-N
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Description

Tubulysin A intermediate-1 is a crucial intermediate in the synthesis of the cytotoxic peptide Tubulysin A. Tubulysin A is an antibiotic and apoptosis inducer isolated from myxobacteria. It exhibits anti-angiogenic, anti-microtubule, anti-mitotic, and anti-proliferative activities. Tubulysin A arrests cells in the G2/M phase, effectively inhibiting tubulin polymerization and inducing depolymerization of detached microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulysin A intermediate-1 involves multiple steps, including the use of stereoselective catalysis and multicomponent reactions. One approach is the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), which are known for their efficiency in forming multiple bonds in one-pot reactions with minimal waste . These reactions are often catalyzed by Lewis acids or chiral phosphoric acid catalysts to control the stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include on-resin synthesis to streamline the production and reduce the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

Tubulysin A intermediate-1 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Tubulysin A intermediate-1 is widely used in scientific research due to its role in the synthesis of Tubulysin A. Its applications include:

Mechanism of Action

Tubulysin A intermediate-1 exerts its effects by inhibiting the polymerization of the cytoskeletal protein tubulin, leading to the induction of apoptosis. This mechanism involves binding to the peptide binding site of tubulin, preventing its assembly into microtubules . The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent cell death .

Properties

Molecular Formula

C31H52N4O7S

Molecular Weight

624.8 g/mol

IUPAC Name

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1

InChI Key

OMVIMYIBTSIOPG-MVRIJGFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C

Origin of Product

United States

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